Aqueous Solubility Differential: D-Fructose vs. D-Glucose at 20°C
At 20°C, D-fructose exhibits an aqueous solubility of 374.78 g/100g water (78.94% concentration), which is approximately 4.3-fold greater than that of D-glucose at the same temperature (87.67 g/100g water, 46.71% concentration) [1]. Sucrose solubility under identical conditions is 199.4 g/100g water (66.60% concentration), positioning D-fructose as the most soluble of these three common carbohydrates. This solubility hierarchy is maintained across the temperature range of 20°C to 30°C [2].
| Evidence Dimension | Aqueous solubility at 20°C |
|---|---|
| Target Compound Data | 374.78 g/100g water (78.94% concentration) |
| Comparator Or Baseline | D-Glucose: 87.67 g/100g water (46.71%); Sucrose: 199.4 g/100g water (66.60%) |
| Quantified Difference | 4.3× higher than D-glucose; 1.9× higher than sucrose |
| Conditions | Pure water, 20°C, atmospheric pressure |
Why This Matters
The 4.3-fold solubility advantage enables formulation of concentrated stock solutions and high-dose liquid pharmaceuticals without crystallization risk during storage, directly impacting manufacturing feasibility and shelf-life specifications.
- [1] 华南理工大学. 食品生物化学(二):17. 糖类的食品性质与功能. Table 3: 糖的溶解度. March 9, 2007. View Source
- [2] GONG Xingchu, WANG Shanshan, QU Haibin. Solid-Liquid Equilibria of D-Glucose, D-Fructose and Sucrose in the Mixture of Ethanol and Water from 273.2 K to 293.2 K. Chinese Journal of Chemical Engineering. 2011. View Source
